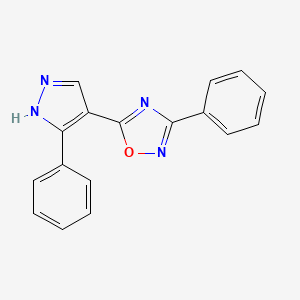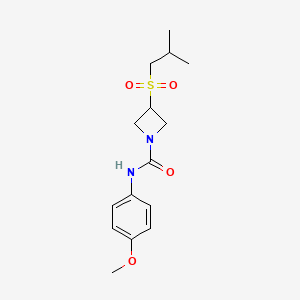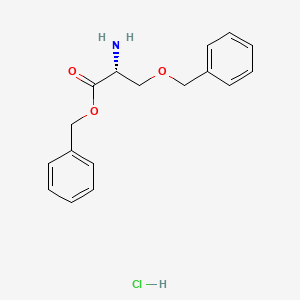![molecular formula C29H27N5O3S B2725040 6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 689758-73-4](/img/structure/B2725040.png)
6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of pharmacological activities. The presence of a pyrido[1,2-a]pyrimidin-2-yl group suggests that it might have interesting chemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The morpholino group would likely contribute to the polarity of the molecule, while the phenethyl group could provide some degree of lipophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar and nonpolar groups in the molecule .Aplicaciones Científicas De Investigación
Antitumor Evaluation and Molecular Docking
The synthesis of new morpholinylchalcones and their derivatives, including similar compounds, has been investigated for antitumor activities. Some compounds demonstrated promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies supported their biological activity, highlighting their potential in cancer treatment research (Muhammad et al., 2017).
Synthetic Methods and Spectral Characterization
Research on synthetic methods for creating heterocyclic compounds, including thieno[2,3-c]isoquinoline derivatives and their pyrimidine derivatives, showcases the versatility and chemical interest in these compounds. The potential for investigating their pharmacological activities is noted, indicating a broad area of application for drug discovery and development (Zaki et al., 2017).
Antimicrobial Activity
The antimicrobial properties of synthesized pyrimidine-triazole derivatives, starting from a morpholin-3-one molecule, have been studied. These compounds were tested against selected bacterial and fungal strains, demonstrating their potential use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Insecticidal Activity
Research on pyridine derivatives, including N-morpholinium compounds, has shown significant insecticidal activity against certain pests. This suggests a role for such compounds in agricultural pest control, offering a novel approach to managing crop damage and loss (Bakhite et al., 2014).
Corrosion Inhibition
A study evaluated the electronic structure of quinazolinone and pyrimidinone molecules, including their effectiveness as corrosion inhibitors for mild steel in acidic mediums. This research has implications for industrial applications, where such compounds could protect metals from corrosion, extending their lifespan and reliability (Saha et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c35-27-18-22(30-26-8-4-5-12-33(26)27)20-38-29-31-25-10-9-23(32-14-16-37-17-15-32)19-24(25)28(36)34(29)13-11-21-6-2-1-3-7-21/h1-10,12,18-19H,11,13-17,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDPNRVENZHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=O)N6C=CC=CC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)
![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)


![[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)

![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2724980.png)